8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione is a compound known for its significant pharmacological properties. It is commonly referred to as buspirone hydrochloride in the pharmaceutical industry. This compound is widely recognized for its anxiolytic effects, making it a valuable agent in the treatment of anxiety disorders .
Preparation Methods
The synthesis of 8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . The overall yield of this synthesis is approximately 51.8% . Industrial production methods often involve a one-pot synthesis with high yield and convenient operation .
Chemical Reactions Analysis
8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorinating agents and cyclization catalysts . The major products formed from these reactions are derivatives of the original compound, which may have different pharmacological properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology and medicine, it is primarily used as an anxiolytic agent, helping to alleviate anxiety without the sedative effects commonly associated with other anxiolytics . Additionally, it has applications in the pharmaceutical industry as a high-quality reference standard for stability and release testing .
Mechanism of Action
The mechanism of action of 8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with serotonin receptors. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at the cell receptors . This interaction helps to alleviate anxiety and promote a calming effect without causing sedation .
Comparison with Similar Compounds
8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione is unique in its ability to alleviate anxiety without causing sedation, a common side effect of other anxiolytics such as diazepam . Similar compounds include other azaspiro compounds and N-alkylpiperazines, which also have anxiolytic properties but may differ in their side effect profiles and mechanisms of action .
Properties
CAS No. |
80827-59-4 |
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Molecular Formula |
C17H29N3O2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H29N3O2/c21-15-13-17(5-1-2-6-17)14-16(22)20(15)10-4-3-9-19-11-7-18-8-12-19/h18H,1-14H2 |
InChI Key |
ZOVNKFCHBFUAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCNCC3 |
Origin of Product |
United States |
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